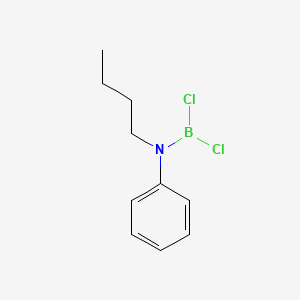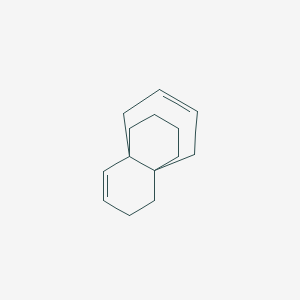
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene is a bicyclic organic compound with the following chemical formula:
C12H16
. It belongs to the class of bridged bicyclic compounds and is also known by other names, such as 1,4:5,8-Dimethanonaphthalene or 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione . The compound’s structure consists of a fused ring system, resulting in a unique arrangement of carbon atoms.Méthodes De Préparation
Synthetic Routes: 1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene can be synthesized through various routes. One common approach involves the reduction of naphthalene derivatives using hydrogen gas and a suitable catalyst. The reduction process leads to the formation of the tetrahydro compound.
Reaction Conditions: The reduction reaction typically occurs under high-pressure conditions (e.g., using a Parr hydrogenation apparatus) with a metal catalyst (such as palladium on carbon or Raney nickel). The choice of solvent and temperature plays a crucial role in achieving high yields.
Industrial Production Methods: While not widely produced on an industrial scale, the compound may find applications in specialized areas, such as fragrance synthesis or pharmaceutical intermediates.
Analyse Des Réactions Chimiques
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene can undergo several types of reactions:
Oxidation: Oxidation of the tetrahydro compound can yield the corresponding naphthalene derivative.
Reduction: As mentioned earlier, the compound is obtained through reduction.
Substitution: Substituent groups can be introduced at various positions on the naphthalene ring system.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be employed.
Major products formed from these reactions include different derivatives of naphthalene, each with distinct properties.
Applications De Recherche Scientifique
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene has limited direct applications but serves as an intermediate in the synthesis of more complex compounds. Researchers explore its potential in:
Medicinal Chemistry: It may be part of the synthesis of pharmaceuticals or bioactive molecules.
Organic Synthesis: Chemists use it as a building block for creating novel structures.
Fragrance Industry: Certain fragrance compounds contain naphthalene-based moieties.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For pharmaceuticals, it could involve interactions with biological targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate specific mechanisms.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
111872-82-3 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
tricyclo[4.4.4.01,6]tetradeca-2,8-diene |
InChI |
InChI=1S/C14H20/c1-2-8-14-11-5-3-9-13(14,7-1)10-4-6-12-14/h1-3,9H,4-8,10-12H2 |
Clé InChI |
CRZADCYCDBOKKC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC23CC=CCC2(C1)CCC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


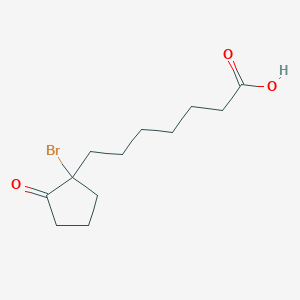
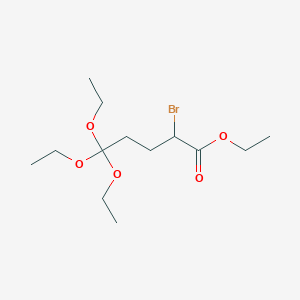

![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
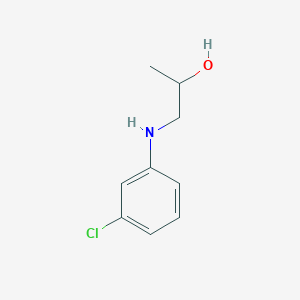
![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
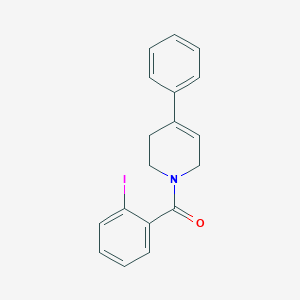
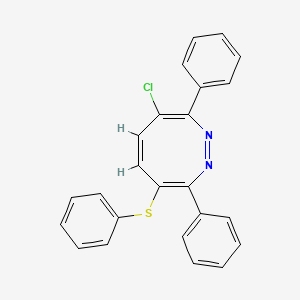
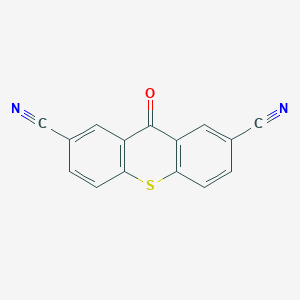
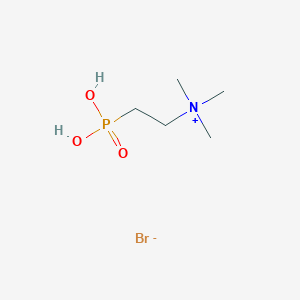
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
